molecular formula C10H13N5O2 B1206784 2',5'-Dideoxyadenosine CAS No. 6698-26-6

2',5'-Dideoxyadenosine

Cat. No. B1206784
CAS RN: 6698-26-6
M. Wt: 235.24 g/mol
InChI Key: FFHPXOJTVQDVMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2',5'-Dideoxyadenosine derivatives has been achieved through various methods, including nucleophilic substitution reactions and deoxygenation processes. For instance, 8-Aza-7-deaza-2',3'-dideoxyadenosine, a related compound, was synthesized from its precursor through a series of steps including benzoylation, dimethoxytritylation, and Barton deoxygenation, showcasing a method to modify the adenosine molecule while retaining or altering specific properties (Seela & Kaiser, 1988).

Molecular Structure Analysis

The molecular structure of 2',5'-Dideoxyadenosine and its derivatives has been a subject of study to understand their interaction with biological molecules. X-ray crystallographic analysis of related compounds like 2′,3′-Didehydro-2′,3′-dideoxyguanosine with pyridine has provided insights into the glycosyl link conformation and planarity of the five-membered rings, which are crucial for their biological activity (Roey & Chu, 1992).

Chemical Reactions and Properties

2',5'-Dideoxyadenosine undergoes various chemical reactions that highlight its properties and potential applications. The synthesis and reactivity of 2',5'-oligoadenylate trimers containing 5'-terminal derivatives of 2',5'-Dideoxyadenosine have been explored, showing biological inhibitions of HIV-1 reverse transcriptase and other viral activities, thus indicating the compound's versatility in chemical reactions and potential therapeutic uses (Kvasyuk et al., 1999).

Physical Properties Analysis

The physical properties of 2',5'-Dideoxyadenosine, including solubility, melting point, and stability, are essential for its handling and application in research. While specific studies focusing solely on these properties were not identified, the general methodology for analyzing nucleoside analogs can be applied to 2',5'-Dideoxyadenosine, emphasizing the importance of understanding how these properties affect its use in experimental setups.

Chemical Properties Analysis

2',5'-Dideoxyadenosine's chemical properties, such as its reactivity towards enzymatic deamination and its phosphorylation potential, are critical for its biological effects. Studies have shown that certain derivatives of 2',5'-Dideoxyadenosine are resistant to deamination by adenosine deaminase, making them competitive inhibitors of this enzyme and highlighting the impact of chemical modifications on its biological activities (Nair et al., 1991).

Scientific Research Applications

1. Anti-HIV Activity

2',5'-Dideoxyadenosine and its derivatives exhibit significant activity against the Human Immunodeficiency Virus (HIV). Studies have shown that these compounds can inhibit HIV DNA synthesis and RNA expression in T cells, offering long-term protection against the virus in vitro. They function by blocking reverse transcription from viral RNA to DNA and preventing viral mRNA expression, thus showing promise as potential agents in the treatment of HIV infections (Mitsuya et al., 1987).

2. Inhibition of Adenylyl Cyclases

2',5'-Dideoxyadenosine derivatives, specifically the 3'-polyphosphates, have been identified as potent inhibitors of adenylyl cyclases. These compounds do not inhibit activity by competing with substrates but interact via a distinct domain. Their role in regulating cell function through the modulation of adenylyl cyclase activity is a significant area of study (Désaubry et al., 1996).

3. Electrochemical Studies

The oxidation chemistry of 2',5'-Dideoxyadenosine has been explored using pyrolytic graphite electrodes. These studies help understand the compound's electrochemical properties and the formation of products like allantoin and dimeric forms, contributing to the knowledge of its biochemical pathways and potential applications in various fields (Goyal et al., 2008).

4. Anti-Viral Mechanisms

Research has been conducted on the enzymatic processes involved in the activation of 2',5'-Dideoxyadenosine, particularly focusing on its phosphorylation pathways. This is crucial for understanding how the compound is metabolized and activated in the body, particularly in its role as an anti-HIV agent (Navé et al., 1994).

5. Antibacterial Activity

2',5'-Dideoxyadenosine has been shown to possess antibacterial activity against various Enterobacteriaceae both in vitro and in vivo. Its ability to inhibit bacterial DNA synthesis makes it a potential candidate for the development of new antibacterial therapies (Beskid et al., 1981).

6. Inhibition of Adenosine Deaminase

2',5'-Dideoxyadenosine and its analogs have been studied for their ability to inhibit mammalian adenosine deaminase. These compounds are either resistant to deamination or very poor substrates for the enzyme, providing insights into potential therapeutic uses in conditions where modulation of adenosine deaminase activity is desired (Nair et al., 1991).

7. Pharmacokinetics and Metabolism

Studies on the metabolism of 2',5'-Dideoxyadenosine in human T lymphocytes have revealed insights into the compound's pharmacokinetics and metabolic pathways. Understanding the uptake, phosphorylation, and degradation of this compound in T cells is crucial for its effective use as an anti-HIV agent (Carson et al., 1988).

Safety And Hazards

Personal precautions include avoiding dust formation, avoiding breathing vapors, mist or gas, and using personal protective equipment . Environmental precautions include not letting the product enter drains .

properties

IUPAC Name

(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-methyloxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2/c1-5-6(16)2-7(17-5)15-4-14-8-9(11)12-3-13-10(8)15/h3-7,16H,2H2,1H3,(H2,11,12,13)/t5-,6+,7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFHPXOJTVQDVMO-DSYKOEDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(O1)N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',5'-Dideoxyadenosine

CAS RN

6698-26-6
Record name 2',5'-Dideoxyadenosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',5'-DIDEOXYADENOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/988H339Z1L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,010
Citations
Y Nimit, J Law, JW Daly - Biochemical Pharmacology, 1982 - Elsevier
Membranes from rat cerebral cortex and striatum contain a relatively large number of high-affinity binding sites for [ 3 H]2′,5′-didepxyadenosine, [ 3 H]adenine arabinoside, and [ 3 H]…
Number of citations: 26 www.sciencedirect.com
L Désaubry, I Shoshani, RA Johnson - Journal of Biological Chemistry, 1996 - ASBMB
2′,5′-Dideoxyadenosine 3′-di- and triphosphates were tested as inhibitors of brain adenylyl cyclases. With an IC 50 ∼40 nM, 2′,5′-dideoxy-3′-ATP is the most potent non-…
Number of citations: 75 www.jbc.org
MJ Robins, JR McCarthy Jr, RK Robins - Biochemistry, 1966 - ACS Publications
General synthetic routes have now been devised for the chemical preparation of a number of new deoxyadenosines via the requisite intermediate 3'-or 5'-alkylthionucleosides. 5'-O-Trityl…
Number of citations: 55 pubs.acs.org
JF Wang, SG Khasar, SC Ahlgren, JD Levine - Neuroscience, 1996 - Elsevier
Behavioral studies have shown that mechanical hyperalgesia induced by intradermal injection of prostaglandin E 2 is blocked by inhibitors of the cAMP second messenger system. …
Number of citations: 44 www.sciencedirect.com
MG Stout, MJ Robins, RK Olsen… - Journal of Medicinal …, 1969 - ACS Publications
5a. B= adenine-9 b, B= guanine-9 6a, B= adenine-9 bB= guanine-9 rated from 2,, 3,-0-isopropylideneguanosiiie V3—5'-cyclonucleoside11 by fractional crystallization of the mixture …
Number of citations: 49 pubs.acs.org
LM Beacham III - The Journal of Organic Chemistry, 1979 - ACS Publications
Attempts to employthis procedure in the preparation of the corresponding de-rivative (3) of 2'-deoxyadenosine, however, have in general given only thedichlorinated product, l. 2" 4 In a …
Number of citations: 17 pubs.acs.org
SE Sadler, JL Maller - Journal of Biological Chemistry, 1983 - Elsevier
Adenylate cyclase activity in Xenopus oocyte membranes measured in the presence of guanyl-5'-yl imidodiphosphate and 1.5 mM Mn2+ was maximally inhibited to 57% of control by …
Number of citations: 79 www.sciencedirect.com
VA Florio, EM Ross - Molecular pharmacology, 1983 - Citeseer
Both adenosine and the P site agent 2’, 5’-dideoxyadenosine(DDA) reversibly inhibit adenylate cyclase activity in two different preparations of the enzyme that lack the stimulatory …
Number of citations: 96 citeseerx.ist.psu.edu
K Ogawa, M Tashima, Y Takeda, H Sawai, T Toi… - Leukemia research, 1995 - Elsevier
We found that 2′,5′-dideoxyadenosine (DDA), a P-site specific adenylate cyclase inhibitor, inhibited the growth of K562 cells and caused them to become benzidine positive. The …
Number of citations: 7 www.sciencedirect.com
JJ OHISALO, S RANTA… - The Journal of Clinical …, 1984 - academic.oup.com
Lipolysis and cAMP accumulation were inhibited by low concentrations of adenosine andits analogs in human sc adipocytes stimulated by 2 µM DL-isoproterenol. The order of potency …
Number of citations: 22 academic.oup.com

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